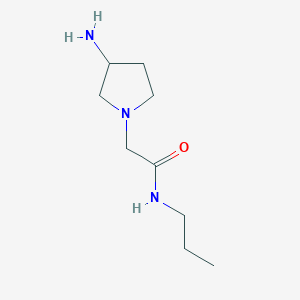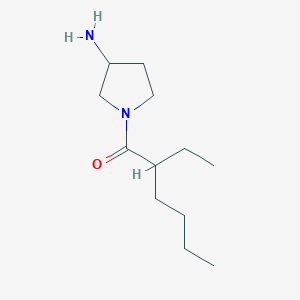
2-(3-氨基吡咯烷-1-基)-N-丙基乙酰胺
描述
The compound “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” are not available, pyrrolidine derivatives can be synthesized through various methods . One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopyrrolidin-1-yl group suggests the presence of an amine group on the third carbon of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely be influenced by the presence of the amine and acetamide groups . These functional groups can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would be influenced by its molecular structure. For instance, pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .科学研究应用
Drug Development and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space because of its sp3-hybridization. This characteristic allows for the creation of drugs with specific target selectivity. The compound can be utilized in the synthesis of novel drugs that require a pyrrolidine moiety for their biological activity. Its structure can contribute to the stereochemistry of the molecule, influencing its interaction with biological targets .
Enantiomeric Analysis of NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) often exist as chiral molecules, and their enantiomers can exhibit varied pharmacological effects. The subject compound can be employed in the enantiomeric analysis of NSAIDs, providing insights into their pharmacokinetics and pharmacodynamics. This analysis is essential for drug design, optimization, and personalized medicine, ensuring improved therapeutic outcomes and patient safety .
Antiviral Research
Pyrrolidine derivatives have shown potential in inhibiting RNA-dependent RNA polymerase (RdRp) of viruses like norovirus. “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” could be investigated for its antiviral properties, particularly in the design of compounds targeting viral replication mechanisms. This research could lead to the development of new antiviral drugs .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of stereoselective compounds, which are crucial in the development of drugs with specific enantiomeric configurations. The compound can be used to synthesize stereoselective molecules that can interact with enantioselective proteins, leading to a different biological profile of drug candidates .
Three-Dimensional Molecular Design
Due to the non-planarity of the pyrrolidine ring, compounds like “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” can increase three-dimensional (3D) coverage in molecular design. This feature is beneficial in creating molecules that can better interact with biological targets, enhancing drug efficacy and selectivity .
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
It is known that pyrrolidine derivatives have been associated with various biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring have been associated with various biological activities . This suggests that the compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.
安全和危害
未来方向
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-4-11-9(13)7-12-5-3-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKPSJZNMXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)
![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)






![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)
